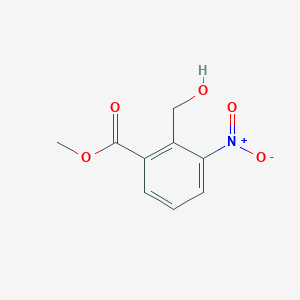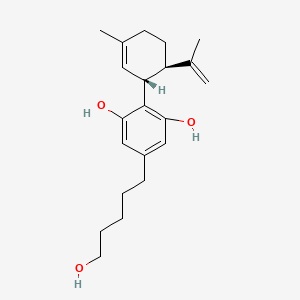
N-Acetylloline Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylloline Hydrochloride is a chemical compound with the molecular formula C10H17ClN2O2. It is a member of the loline alkaloids, which are naturally occurring insecticidal and insect-deterrent compounds produced in grasses and other plant species . This compound has been studied for its potential vasoconstrictive capacity on bovine lateral saphenous veins .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetylloline Hydrochloride typically involves the acetylation of loline, a naturally occurring alkaloid. The reaction conditions often require the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Acetylloline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of loline alkaloids.
Biology: Investigated for its insecticidal properties and potential use in pest control.
Medicine: Studied for its vasoconstrictive properties and potential therapeutic applications in vascular diseases.
Industry: Utilized in the development of insect-resistant crops and other agricultural applications
作用機序
The mechanism of action of N-Acetylloline Hydrochloride involves its interaction with specific molecular targets. In insecticidal applications, it disrupts the nervous system of insects, leading to paralysis and death. In vascular studies, it acts on smooth muscle cells, causing vasoconstriction through the modulation of calcium ion channels .
類似化合物との比較
- N-Acetylfestucine Hydrochloride
- N-Acetylcysteine
Comparison: N-Acetylloline Hydrochloride is unique among loline alkaloids due to its specific acetylation, which imparts distinct chemical and biological properties. Compared to N-Acetylfestucine Hydrochloride, it has a different molecular structure that affects its reactivity and biological activity. N-Acetylcysteine, on the other hand, is primarily known for its antioxidant properties and is used in different therapeutic contexts .
特性
CAS番号 |
3148-41-2 |
|---|---|
分子式 |
C₁₀H₁₆N₂O₂ .HCl |
分子量 |
196.253646 |
同義語 |
N-[(2R,3R,3aS,4S,6aS)-hexahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-N-methyl-acetamide monohydrochloride; N-Acetylfestucine Hydrochloride; N-Acetylloline Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,3-Dihydro-5,6-dimethoxy-2-[(1-oxido-4-pyridinyl)methyl]-1H-inden-1-one](/img/structure/B1145097.png)
